molecular formula C19H12ClN3O2S B14209191 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- CAS No. 830320-63-3

1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-

Cat. No.: B14209191
CAS No.: 830320-63-3
M. Wt: 381.8 g/mol
InChI Key: HECSLCYCLXSTHB-UHFFFAOYSA-N
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Description

1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a nitro group, a phenyl group, and a chlorophenylthio group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, can be employed to achieve efficient synthesis with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is unique due to the presence of both the nitro and chlorophenylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a bioactive molecule and its versatility in chemical synthesis .

Properties

CAS No.

830320-63-3

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-nitro-1-phenylindazole

InChI

InChI=1S/C19H12ClN3O2S/c20-13-6-8-16(9-7-13)26-19-11-15(23(24)25)10-18-17(19)12-21-22(18)14-4-2-1-3-5-14/h1-12H

InChI Key

HECSLCYCLXSTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl

Origin of Product

United States

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